molecular formula C12H14ClN3O3 B2538860 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone CAS No. 430451-25-5

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B2538860
CAS No.: 430451-25-5
M. Wt: 283.71
InChI Key: WIDJJQLIZCFKDT-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C12H14ClN3O3. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-chloro-6-nitroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The resulting product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to serotonin receptors.

    1-(4-Nitrophenyl)piperazine: Studied for its potential antimicrobial and anticancer activities.

    1-(2,6-Dichlorophenyl)piperazine: Investigated for its potential as an anti-inflammatory agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-9(17)14-5-7-15(8-6-14)12-10(13)3-2-4-11(12)16(18)19/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDJJQLIZCFKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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